1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene
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Overview
Description
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.273 g/mol This compound is characterized by the presence of nitro groups (-NO2) and a sulfanyl group (-S-) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts . The reaction conditions often require careful control of temperature and concentration to achieve the desired product without over-nitration or degradation of the compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. laboratory synthesis remains the primary method for obtaining this compound for experimental purposes.
Chemical Reactions Analysis
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions relative to the nitro groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium on carbon, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying nitroaromatic reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents, particularly in targeting specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism by which 1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene exerts its effects is primarily through its nitro groups and sulfanyl group. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and reactivity. The sulfanyl group can form bonds with various substrates, facilitating the formation of new compounds or the modification of existing ones .
Comparison with Similar Compounds
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene can be compared to other nitroaromatic compounds such as:
Nitrobenzene: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
1-Nitro-4-((4-nitrophenyl)sulfanyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Nitro-3-((4-nitrophenyl)sulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
53566-73-7 |
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Molecular Formula |
C12H8N2O4S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
1-nitro-3-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H |
InChI Key |
APMIWAGHJNZECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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